Monuron

Description

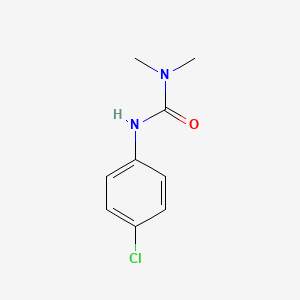

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLIZLVNXIYGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020311 | |

| Record name | Monuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monuron appears as white crystalline solid or white powder with a slight odor. Melting point 175 °C. Moderately toxic by ingestion. Used as an herbicide., White solid; [CAMEO] | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

365 to 392 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992), Monuron-TCA is a crystalline solid; mp 78-81 °C. Solubility (room temperature): 918 mg/l water; 400 g/kg 1,2-dichloroethane; 177 g/kg methanol; 91 g/kg xylene. It is acidic in reaction and incompatible with alkaline materials. /Monuron Trichloroacetate/, VERY SLIGHTLY SOL IN NUMBER 3 DIESEL OIL; MODERATELY SOL IN METHANOL, ETHANOL, PRACTICALLY INSOL IN HYDROCARBON SOLVENTS, SLIGHTLY SOL IN OIL & POLAR SOLVENTS, Solubility (ppm): water 230 (@ 25 °C), acetone 52,000 (@ 27 °C), benzene 2900 (@ 27 °C), Sol in benzene: 3 g/kg at 27 °C | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MONURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.27 @ 20 °C/20 °C | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MONURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5e-07 mmHg at 77 °F ; 0.00178 mmHg at 212 °F (NTP, 1992), 0.0000005 [mmHg], 0.067 mPa @ 25 °C | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MONURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE PLATES FROM METHANOL, THIN RECTANGULAR PRISMS FROM METHANOL, Platelets | |

CAS No. |

150-68-5 | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(4-Chlorophenyl)-1,1-dimethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONURON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N'-(4-chlorophenyl)-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I99GAK5X1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MONURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

338.9 to 340.7 °F (NTP, 1992), 170.5-171.5 °C | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MONURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Monuron's Mechanism of Action in Photosynthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monuron, a phenylurea herbicide, is a potent inhibitor of photosynthesis. Its primary mechanism of action involves the disruption of the photosynthetic electron transport chain within Photosystem II (PSII). By competitively binding to the D1 protein at the Q(_B) binding niche, this compound displaces the native plastoquinone molecule, effectively blocking electron flow from the primary quinone acceptor (Q(_A)) to the secondary quinone acceptor (Q(_B)). This inhibition of electron transport halts the production of ATP and NADPH, essential for carbon fixation, and leads to the formation of reactive oxygen species, ultimately causing photooxidative damage and cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's inhibitory action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction

Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts, responsible for the light-driven oxidation of water and the reduction of plastoquinone. This process is a cornerstone of oxygenic photosynthesis, providing the reducing equivalents necessary for the synthesis of carbohydrates. The electron transport chain within PSII is a critical target for numerous herbicides, including the phenylurea class, of which this compound is a prominent member. Understanding the precise mechanism of action of these inhibitors is crucial for the development of more effective and selective herbicides, as well as for studying the fundamental processes of photosynthesis.

The Core Mechanism: Competitive Inhibition at the Q(_B) Site

The central tenet of this compound's inhibitory action is its function as a competitive inhibitor at the Q(_B) binding site on the D1 protein, a core component of the PSII reaction center.

The Photosystem II Electron Transport Chain

Under normal conditions, light energy excites a specialized chlorophyll molecule in the PSII reaction center, P680. This initiates a series of electron transfers. The excited electron is passed to a primary electron acceptor, pheophytin, and then to a tightly bound plastoquinone molecule, Q(_A). The electron is subsequently transferred to a loosely bound plastoquinone, Q(_B). This process occurs twice, and the fully reduced plastoquinol (PQH(_2)) then detaches from the D1 protein and diffuses into the thylakoid membrane to transfer its electrons to the cytochrome b(_6)f complex.

This compound's Interference

This compound's chemical structure allows it to bind to the same pocket on the D1 protein that Q(_B) occupies. This binding is non-covalent but of high affinity. By occupying the Q(_B) site, this compound physically blocks the binding of plastoquinone, thereby interrupting the electron flow from Q(_A) to Q(_B). This blockage has several immediate consequences:

-

Inhibition of the Hill Reaction: The light-driven transfer of electrons from water to an artificial electron acceptor, known as the Hill reaction, is effectively halted.

-

Accumulation of Reduced Q(_A): With its exit pathway blocked, Q(_A) remains in its reduced state (Q(_A)

).− -

Cessation of ATP and NADPH Synthesis: The disruption of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. The lack of reduced plastoquinol also halts the downstream reduction of NADP

to NADPH.+ -

Photooxidative Stress: The blockage of electron flow leads to the formation of highly reactive triplet chlorophyll and singlet oxygen, which cause lipid peroxidation and damage to cellular components, leading to chlorosis (yellowing) and necrosis (tissue death)[1].

The following diagram illustrates the signaling pathway of this compound's inhibitory action on the photosynthetic electron transport chain.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Monuron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monuron (3-(4-chlorophenyl)-1,1-dimethylurea) is a phenylurea herbicide first introduced for its efficacy in controlling a broad spectrum of annual and perennial weeds.[1][2] While its use has declined in some regions due to environmental persistence, its well-defined mechanism of action as a potent inhibitor of photosynthesis continues to make it a subject of scientific interest.[3][4] This guide provides a detailed examination of the core chemical and physical properties of this compound, offering quantitative data, experimental methodologies, and visual representations of its synthesis and mode of action to support ongoing research and development efforts.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of a compound are critical for understanding its behavior, from environmental fate to biological interactions. The properties of this compound are summarized in the tables below.

General Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 3-(4-chlorophenyl)-1,1-dimethylurea | [5] |

| Synonyms | CMU, 1,1-dimethyl-3-(p-chlorophenyl)urea, Telvar | |

| CAS Number | 150-68-5 | |

| Molecular Formula | C₉H₁₁ClN₂O | |

| Molecular Weight | 198.65 g/mol | |

| SMILES | CN(C)C(=O)NC1=CC=C(C=C1)Cl | |

| InChIKey | BMLIZLVNXIYGCK-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White, crystalline, odorless solid | |

| Melting Point | 170.5-177 °C (338.9-340.7 °F) | |

| Boiling Point | Decomposes at 185-200 °C (365-392 °F) | |

| Density | 1.27 g/cm³ at 20 °C | |

| Vapor Pressure | 5 x 10⁻⁷ mmHg at 25 °C (77 °F) |

Solubility

| Solvent | Solubility | Temperature | Reference(s) |

| Water | 230 mg/L (ppm) | 25 °C | |

| Acetone | 52,000 mg/L (5.2% w/v) | 27 °C | |

| Methanol | Moderately soluble | 25 °C | |

| Ethanol | Moderately soluble | - | |

| Benzene | 2,900 - 3,000 mg/L | 27 °C | |

| Hydrocarbon Solvents | Practically insoluble | - |

Stability and Reactivity

| Property | Value | Reference(s) |

| Stability | Stable under normal conditions to oxygen and moisture at neutral pH. | |

| Hydrolysis | Negligible at room temperature in neutral solutions. Rate increases with elevated temperatures and under acidic or alkaline conditions. | |

| pKa | 14.22 ± 0.70 (Predicted) | |

| Octanol-Water Partition Coefficient (log Kow) | 1.79 - 1.94 |

Synthesis Pathway

This compound is synthesized through the reaction of p-chlorophenyl isocyanate with dimethylamine. This condensation reaction is a common method for the formation of phenylurea compounds.

Mechanism of Action: Photosynthesis Inhibition

The primary herbicidal activity of this compound, like other phenylurea herbicides, is the inhibition of photosynthesis. It specifically targets Photosystem II (PSII), a key protein complex in the light-dependent reactions of photosynthesis. This compound binds to the D1 protein of the PSII complex, occupying the binding site of plastoquinone (QB). This action blocks the electron flow from the primary electron acceptor (QA) to QB, thereby interrupting the photosynthetic electron transport chain. The blockage leads to the accumulation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in cell death.

Experimental Protocols

The following sections detail standardized methodologies for determining key physicochemical properties of this compound. These protocols are based on internationally recognized guidelines.

Determination of Water Solubility (OECD Guideline 105)

The solubility of a substance in water is its saturation mass concentration at a given temperature. The Flask Method, suitable for substances with solubilities above 10⁻² g/L like this compound, is described here.

Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the substance in the aqueous solution is determined by a suitable analytical method.

Methodology:

-

Preparation: Add an excess amount of this compound to a flask containing high-purity water.

-

Equilibration: Seal the flask and agitate it at a temperature slightly above the test temperature (e.g., 30°C) for at least 24 hours. Then, transfer the flask to a constant-temperature bath set at the test temperature (e.g., 20 ± 0.5°C) and allow it to equilibrate for at least another 24 hours, with gentle stirring.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample at the test temperature to separate the solid and aqueous phases.

-

Analysis: Carefully remove an aliquot of the clear aqueous supernatant. Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The determination should be performed in at least triplicate.

Determination of n-Octanol/Water Partition Coefficient (OECD Guideline 107)

The n-octanol/water partition coefficient (Kow) is a measure of a chemical's lipophilicity. The Shake Flask method is appropriate for substances with a log Kow in the range of -2 to 4, which includes this compound.

Principle: The test substance is dissolved in a two-phase system of n-octanol and water. The system is shaken until equilibrium is reached, after which the concentration of the substance in each phase is measured to calculate the partition coefficient.

Methodology:

-

Solvent Preparation: Pre-saturate high-purity n-octanol with water and high-purity water with n-octanol.

-

Test Preparation: Prepare at least three test vessels with varying volume ratios of n-octanol and water (e.g., 2:1, 1:1, 1:2). Add a known quantity of this compound, ensuring the concentration does not exceed 0.01 mol/L in either phase.

-

Equilibration: Seal the vessels and shake them at a constant temperature (e.g., 20-25°C) until equilibrium is achieved. This is typically confirmed by taking samples at different time points until the concentration in each phase remains constant.

-

Phase Separation: Separate the n-octanol and water phases, usually by centrifugation.

-

Analysis: Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate Kow as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final result is expressed as its base-10 logarithm (log Kow).

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a fundamental property used for identification and purity assessment.

Principle: A small, finely powdered sample of the substance is heated at a controlled rate, and the temperature range from the initial melting (first appearance of liquid) to complete melting is observed and recorded.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Load a small amount into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.

-

Preliminary Determination: Heat the sample rapidly to get an approximate melting point. Allow the apparatus to cool.

-

Accurate Determination: Begin heating again, but slow the rate to 1-2°C per minute when the temperature is about 15-20°C below the approximate melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2. For a pure substance, this range is typically narrow (0.5-1°C).

Conclusion

This guide has presented the core chemical and physical properties of this compound in a structured format, suitable for scientific and research applications. The detailed experimental protocols and visual diagrams of its synthesis and herbicidal mechanism of action provide a comprehensive resource for professionals in chemistry, environmental science, and drug development. The data compiled herein serves as a foundational reference for further investigation into the behavior, effects, and potential applications of this and related phenylurea compounds.

References

- 1. filab.fr [filab.fr]

- 2. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. This compound [sitem.herts.ac.uk]

- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

An In-depth Technical Guide to the Synthesis of Monuron from 4-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for Monuron, a phenylurea herbicide, starting from 4-chloroaniline. This document is intended for an audience with a strong background in organic chemistry and experience in a laboratory setting. It includes detailed experimental protocols, quantitative data, and safety information critical for the synthesis and handling of the involved chemical entities.

Introduction

This compound, chemically known as 3-(4-chlorophenyl)-1,1-dimethylurea, is a non-selective, systemic herbicide that functions by inhibiting photosynthesis.[1] Its synthesis from 4-chloroaniline is a multi-step process that can be achieved through several routes, with the most common pathway proceeding via a 4-chlorophenyl isocyanate intermediate. This guide will delve into the specifics of this primary pathway, as well as explore alternative synthesis methods.

Primary Synthesis Pathway: The Isocyanate Route

The most established and widely utilized method for synthesizing this compound from 4-chloroaniline involves a two-step process:

-

Formation of 4-chlorophenyl isocyanate: 4-chloroaniline is reacted with a phosgenating agent, such as phosgene or a safer alternative like triphosgene, to yield 4-chlorophenyl isocyanate.

-

Reaction with dimethylamine: The resulting 4-chlorophenyl isocyanate is then treated with dimethylamine to produce this compound.

Experimental Protocol: Synthesis of 4-chlorophenyl isocyanate from 4-chloroaniline

This protocol is adapted from established procedures for the synthesis of aryl isocyanates.

Materials:

-

4-chloroaniline

-

Triphosgene (a safer alternative to phosgene gas)

-

Ethyl acetate

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser connected to a gas trap (to handle any evolved HCl and potential phosgene), add triphosgene (0.33 mol) and 500 ml of ethyl acetate.

-

Cool the mixture in an ice bath to maintain a temperature of 0 to 5 °C.

-

Slowly add a solution of 4-chloroaniline (1 mol) in ethyl acetate to the triphosgene solution via the dropping funnel over a period of time, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, filter the mixture to remove any solid byproducts.

-

Distill off the ethyl acetate under reduced pressure.

-

The crude 4-chlorophenyl isocyanate can be purified by vacuum distillation.[2]

Experimental Protocol: Synthesis of this compound from 4-chlorophenyl isocyanate

This protocol is based on the general reaction of isocyanates with amines.

Materials:

-

4-chlorophenyl isocyanate

-

Dimethylamine (aqueous solution or gas)

-

An inert solvent (e.g., diethyl ether, toluene, or dichloromethane)

Procedure:

-

Dissolve the purified 4-chlorophenyl isocyanate in an inert solvent in a reaction flask equipped with a stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of dimethylamine to the isocyanate solution with vigorous stirring. Alternatively, dimethylamine gas can be bubbled through the solution. The reaction is typically exothermic.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

The this compound product will often precipitate out of the solution as a white solid.

-

Collect the solid product by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield a crystalline solid.[3]

Alternative Synthesis Pathway: Using Chlorocarbonylsulfenyl Chloride

An alternative, phosgene-free method for the synthesis of this compound involves the use of chlorocarbonylsulfenyl chloride. This two-step process offers a different approach to the formation of the urea linkage.

-

Formation of an intermediate arylcarbonylsulfenyl chloride: 4-chloroaniline is reacted with chlorocarbonylsulfenyl chloride.

-

Reaction with dimethylamine: The intermediate is then reacted with dimethylamine, often in a two-phase system with a phase-transfer catalyst, to yield this compound.

Experimental Protocol: Synthesis of this compound using Chlorocarbonylsulfenyl Chloride

Materials:

-

4-chloroaniline

-

Chlorocarbonylsulfenyl chloride

-

Ethylene dichloride

-

Aqueous dimethylamine

-

Phase-transfer catalyst (e.g., tetra-n-butylammonium bromide - TEBA)

Procedure:

-

In a reaction vessel, dissolve 4-chloroaniline in ethylene dichloride.

-

Add chlorocarbonylsulfenyl chloride to the solution. The reaction is carried out under specific temperature and time conditions, which should be optimized for the specific scale of the reaction.

-

After the formation of the intermediate, an aqueous solution of dimethylamine and a phase-transfer catalyst (TEBA) are added.

-

The two-phase mixture is stirred vigorously to facilitate the reaction between the intermediate in the organic phase and the dimethylamine in the aqueous phase.

-

Upon completion, the organic layer is separated, washed, and the solvent is removed to yield the crude this compound product.

-

Purification is achieved through recrystallization.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound and its key intermediate.

| Compound | Synthesis Method | Yield | Purity | Melting Point (°C) | Reference |

| 4-Chlorophenyl isocyanate | From 4-chloroaniline and triphosgene | 92% | - | 26-29 | [2][4] |

| This compound | From 4-chloroaniline and chlorocarbonylsulfenyl chloride | 92% | 95.4% (GC) | 173-174 | |

| This compound | - | - | - | 175 |

Mandatory Visualizations

Synthesis Pathway of this compound (Isocyanate Route)

References

An In-Depth Technical Guide to the Solubility of Monuron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Monuron, a phenylurea herbicide, in both aqueous and organic media. Understanding the solubility of this compound is critical for environmental fate modeling, toxicological studies, and the development of analytical methods. This document compiles available quantitative data, outlines experimental protocols for solubility determination, and illustrates the key factors influencing this compound's solubility.

Aqueous Solubility of this compound

This compound exhibits limited solubility in water. The degree of solubility is a critical parameter for assessing its environmental mobility and potential for groundwater contamination. At neutral pH and room temperature, this compound is classified as moderately soluble.

Table 1: Solubility of this compound in Water

| Temperature (°C) | pH | Solubility (mg/L) |

|---|---|---|

| 20 | 7 | 230[4] |

| 25 | Neutral | 230[1] |

Solubility of this compound in Organic Solvents

This compound displays a wide range of solubilities in organic solvents, largely dependent on the polarity and hydrogen-bonding capabilities of the solvent. It is significantly more soluble in polar organic solvents compared to nonpolar hydrocarbon solvents, in which it is practically insoluble.

Table 2: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility |

|---|---|---|

| Acetone | 27 | 52 g/kg (52,000 ppm) |

| Benzene | 27 | 3 g/kg (3,000 ppm) |

| Methanol | 25 | 177 g/kg |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | 50 mg/mL |

| Ethanol | Not Specified | Moderately Soluble |

| Hydrocarbon Solvents | Not Specified | Practically Insoluble |

| Oils | Not Specified | Slightly Soluble |

Factors Influencing Solubility

The solubility of a solute like this compound is not an intrinsic constant but is influenced by a combination of physical and chemical factors related to both the solute and the solvent, as well as the surrounding environment.

Caption: Factors affecting this compound solubility.

Experimental Protocol for Solubility Determination

The following protocol details a standardized procedure for determining the solubility of a compound like this compound, based on the widely used Shake-Flask method. This method is suitable for determining equilibrium solubility.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.

Apparatus and Reagents

-

Apparatus:

-

Orbital shaker or thermomixer with temperature control (e.g., 25 °C ± 1 °C).

-

Glass flasks or tubes with screw caps.

-

Analytical balance.

-

Centrifuge.

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size).

-

Volumetric flasks and pipettes.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

-

Reagents:

-

This compound (analytical standard, purity >99%).

-

Solvent of interest (e.g., deionized water, specific organic solvent), HPLC grade.

-

Reagents for preparing analytical standards and mobile phase for HPLC.

-

Experimental Procedure

-

Preparation: Add an excess amount of this compound to a flask. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation. A common starting point is to add approximately 5-10 mg of the compound to 1-2 mL of the solvent.

-

Equilibration: Tightly cap the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples at a constant speed (e.g., 150-250 rpm) for a predetermined period. An equilibration time of 24 to 48 hours is typical to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the experimental temperature for a short period to let the larger particles settle. To separate the undissolved solid from the saturated solution, centrifuge the samples at high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

Dilution: To bring the concentration within the calibrated range of the analytical instrument, perform an accurate, gravimetric, or volumetric dilution of the filtered supernatant with the appropriate solvent.

Analysis

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration.

-

Quantification: Analyze the diluted sample solution using the same analytical method as the standards.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. The result represents the solubility of this compound in the chosen solvent at the specified temperature.

Conclusion

This guide provides key solubility data for this compound in aqueous and organic solvents, essential for scientific and research applications. While the solubility in water at standard conditions is well-documented, further research is needed to quantify its dependence on temperature and pH. The provided experimental protocol offers a reliable framework for generating such data in a laboratory setting. The significant variation in solubility across different organic solvents highlights the importance of solvent selection in extraction, formulation, and analytical procedures.

References

- 1. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Faculty Profile | Faculty Information System [facultyinfo.unt.edu]

- 3. This compound | C9H11ClN2O | CID 8800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GT Digital Repository [repository.gatech.edu]

Monuron: A Technical Overview of its Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monuron, a phenylurea herbicide, has been utilized for the non-selective control of a wide range of annual and perennial broadleaf weeds and grasses.[1][2] Its primary application has been in non-crop areas such as industrial sites, rights-of-way, and drainage ditch banks.[2] This technical guide provides an in-depth overview of this compound's chemical identity, physicochemical properties, toxicological data, relevant experimental protocols, and its mechanism of action as a photosynthetic inhibitor.

IUPAC Name and Chemical Structure

The nomenclature and structural details of this compound are fundamental to its chemical identity.

-

IUPAC Name: 3-(4-chlorophenyl)-1,1-dimethylurea[3]

-

CAS Name: N′-(4-chlorophenyl)-N,N-dimethylurea[3]

-

Chemical Formula: C₉H₁₁ClN₂O

-

Molecular Weight: 198.65 g/mol

-

Chemical Structure: this compound is a urea derivative characterized by a p-chlorophenyl group attached to one nitrogen atom and two methyl groups on the other nitrogen atom.

Physicochemical and Toxicological Data

A summary of key quantitative data for this compound is presented in the tables below, offering a comparative overview of its physical, chemical, and toxicological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 173-175 °C | |

| Boiling Point | Decomposes at 185-200 °C | |

| Vapor Pressure | 5 x 10⁻⁷ mmHg at 25 °C | |

| Density | 1.27 g/cm³ at 20 °C | |

| Water Solubility | 230 mg/L at 25 °C | |

| Solubility in Organic Solvents | Acetone: 52,000 mg/L at 27 °C Benzene: 2,900 mg/L at 27 °C Methanol: Moderately soluble Ethanol: Moderately soluble | |

| pKa | 14.22 (Predicted) | |

| LogP (Octanol-Water Partition Coefficient) | 1.79 - 1.94 |

Table 2: Toxicological Data for this compound

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 1480 - 3700 mg/kg | |

| LD₅₀ | Rabbit | Dermal | >2500 mg/kg | |

| LC₅₀ | Rat | Inhalation | 490 mg/m³ (4 hours) |

Experimental Protocols

Synthesis of this compound

This compound is synthesized through the reaction of p-chlorophenyl isocyanate with dimethylamine. An alternative industrial synthesis involves the condensation reaction of 4-chloroaniline with either dimethylcarbamoyl chloride or dimethylurea.

General Laboratory Synthesis Protocol (via Isocyanate Addition):

-

Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve p-chlorophenyl isocyanate in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether).

-

Addition of Dimethylamine: Slowly add a solution of dimethylamine in the same solvent to the isocyanate solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC), to confirm the consumption of the starting materials.

-

Product Isolation: Once the reaction is complete, the product, this compound, will precipitate out of the solution as a white solid.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent to remove any unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent, such as methanol, can be performed for further purification.

Analytical Determination of this compound in Water Samples

A colorimetric method for the quantitative determination of this compound in surface water has been developed.

-

Extraction: Extract the water sample with chloroform to transfer the this compound into the organic phase.

-

Hydrolysis: Evaporate the chloroform and hydrolyze the residue under reflux with 6N HCl. This step cleaves the urea linkage, yielding 4-chloroaniline.

-

Diazotization: Diazotize the resulting 4-chloroaniline with sodium nitrite in an acidic medium.

-

Coupling Reaction: Condense the diazotized product with N-(1-naphthyl)ethylenediamine to form a stable magenta-colored azo dye.

-

Quantification: Extract the dye into n-butanol and measure its absorbance colorimetrically at 555 nm. The concentration of this compound in the original sample can then be determined by comparing the absorbance to a standard curve.

Mechanism of Action and Signaling Pathway

This compound exerts its herbicidal activity by inhibiting photosynthesis in plants. Specifically, it targets and disrupts the electron transport chain within Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

This compound binds to the D1 protein of the PSII complex, specifically at the plastoquinone (QB) binding site. This binding event blocks the flow of electrons from the primary electron acceptor, QA, to QB. The interruption of this electron transport chain halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and the subsequent synthesis of carbohydrates. The blockage of electron flow also leads to the formation of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

Caption: this compound's inhibition of the photosynthetic electron transport chain in Photosystem II.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the analytical determination of this compound in water samples as described in the protocol above.

Caption: Workflow for the quantitative colorimetric determination of this compound in water.

References

A Comprehensive Technical Guide to the History of Monuron: A Phenylurea Herbicide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, development, and scientific profile of Monuron, a significant compound in the phenylurea class of herbicides. This document details its discovery, mechanism of action, historical applications, environmental fate, and toxicological profile. Quantitative data are summarized in structured tables for clear comparison, detailed experimental protocols for key cited experiments are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction and Discovery

This compound, chemically known as 3-(p-chlorophenyl)-1,1-dimethylurea, is a non-selective, systemic herbicide first introduced in 1952 by DuPont.[1][2] As one of the early phenylurea herbicides, it was widely used for the total control of grasses and herbaceous weeds in non-cropland areas such as industrial sites, rights-of-way, and drainage ditch banks.[1][3] At lower application rates, it also found use as a pre- or post-emergence herbicide in certain agricultural settings.[1] Its development marked a significant step in chemical weed management, offering potent and long-lasting effects. However, concerns regarding its environmental persistence and toxicity led to a decline in its use and eventual regulatory restrictions in many regions.

The synthesis of this compound was first described in 1951 by Bucha and Todd. The industrial synthesis typically involves the reaction of 4-chloroaniline with dimethylcarbamoyl chloride or dimethylurea. An alternative described method is the reaction of p-chlorophenyl isocyanate with dimethylamine.

Chemical and Physical Properties

This compound is a colorless, crystalline solid with a slight odor. It is stable under normal conditions but is subject to hydrolysis at elevated temperatures or under acidic/alkaline conditions. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 3-(4-chlorophenyl)-1,1-dimethylurea | |

| CAS Number | 150-68-5 | |

| Molecular Formula | C₉H₁₁ClN₂O | |

| Molecular Weight | 198.65 g/mol | |

| Melting Point | 174–175°C | |

| Water Solubility | 230 mg/L at 25°C | |

| Vapor Pressure | 5 x 10⁻⁷ mm Hg at 25°C | |

| Log Kow | 1.9 |

Mechanism of Action: Photosynthesis Inhibition

The herbicidal activity of this compound and other phenylurea compounds stems from their ability to inhibit photosynthesis. Specifically, this compound acts as a potent inhibitor of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

This compound binds to the D1 protein within the PSII complex, displacing the native plastoquinone (QB) molecule from its binding site. This blockage disrupts the flow of electrons from Photosystem II, thereby halting the production of ATP and NADPH, the energy carriers necessary for carbon fixation. This inhibition not only starves the plant but also leads to the formation of reactive oxygen species that cause rapid cellular damage, resulting in chlorosis (yellowing) and necrosis (tissue death), starting from the leaf margins.

Historical Herbicidal Applications

This compound was valued for its broad-spectrum and persistent control of weeds. Its applications varied by rate, as detailed below.

| Application Type | Typical Rate ( kg/ha ) | Target Weeds & Areas | Reference(s) |

| Total Vegetation Control | 23 - 230 | Grasses and weeds on non-cropland (rights-of-way, industrial sites) | |

| Annual Maintenance | 5 - 10 | Annual weeds in non-crop areas | |

| Selective Pre/Post-emergence | Lower rates (e.g., 1.8) | Weeds in crops like cotton, sugarcane, citrus, asparagus, peas, beans |

Phytotoxic concentrations of this compound could persist in the soil for one to three years at higher application rates, making it effective for long-term vegetation management.

Metabolism and Environmental Fate

The persistence and environmental impact of this compound are dictated by its metabolism in organisms and its degradation in soil and water.

In both plants and animals, this compound is metabolized primarily through oxidative N-demethylation and aromatic hydroxylation. The primary metabolic pathway involves the stepwise removal of the two methyl groups from the urea nitrogen, followed by hydroxylation of the phenyl ring. In mammals, these metabolites are often excreted in the urine as conjugates. The ability of certain plants, like cotton, to rapidly metabolize this compound is a key factor in its selective use in agriculture.

-

In Soil: this compound's persistence in soil is highly variable, with reported half-lives ranging from under 30 to 166 days. Degradation is primarily through microbial biodegradation, which is favored by higher temperatures, moisture, and organic matter content. This compound has moderate to high mobility in soil, particularly in sandy soils, and has the potential to leach into groundwater. At an application rate of 1.8 kg/ha , it typically breaks down within a year, but at higher rates, it can persist for much longer.

-

In Water: Biodegradation is the main pathway for this compound's dissipation in water. While hydrolysis is generally not a significant process, photolysis (degradation by sunlight) can occur in the surface layers of water.

Toxicological Profile

The toxicological properties of this compound have been extensively studied, revealing concerns that contributed to its restricted use.

This compound exhibits moderate acute toxicity in mammals. Long-term exposure studies have identified the kidney, liver, and hematopoietic system as target organs.

| Species | Route | LD₅₀ (mg/kg) | Reference(s) |

| Rat | Oral | 3700 | |

| Dog | Oral (1-year study) | No toxicity observed up to 25 mg/kg/day |

This compound has been evaluated for its carcinogenic potential. In a two-year feeding study, no increase in tumor incidence was found in mice. However, in male rats, there was a dose-related increase in the incidence of renal tubular-cell adenomas and adenocarcinomas, as well as liver-cell tumors. Based on this, there is limited evidence for the carcinogenicity of this compound in experimental animals.

This compound has shown evidence of genetic toxicity. It did not induce gene mutations in bacteria but did in plants. In mammalian cells, it induced chromosomal aberrations, sister chromatid exchange, and morphological transformation. In vivo studies in mice showed that this compound could induce chromosomal aberrations and micronucleus formation in bone marrow cells.

Experimental Protocols & Analytical Methods

The detection and quantification of this compound in environmental and biological samples are crucial for monitoring and risk assessment. Various analytical methods have been developed for this purpose.

This protocol is a generalized example for the extraction and analysis of phenylurea herbicides from soil using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: A 50g soil sample is air-dried and sieved (2mm).

-

Extraction: The soil is extracted with 100 mL of a solvent mixture, such as acetonitrile/water, by shaking for 1-2 hours.

-

Cleanup: The extract is centrifuged, and the supernatant is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances. The herbicide is eluted from the cartridge with a small volume of a suitable solvent like methanol.

-

Analysis: The cleaned extract is concentrated and analyzed by HPLC with a UV or mass spectrometry (MS) detector. Quantification is performed using an external standard calibration curve.

A similar protocol involving liquid-liquid extraction with dichloromethane-petroleum ether followed by SPE has been described for analyzing related herbicides in potato samples.

Conclusion: A Legacy of Efficacy and Caution

The history of this compound encapsulates a broader narrative within the development of chemical herbicides. Introduced as a highly effective tool for broad-spectrum weed control, it played a crucial role in agriculture and industrial vegetation management for several decades. However, growing scientific understanding of its environmental persistence, potential for groundwater contamination, and long-term toxicological effects, including carcinogenicity in animal studies, led to increased regulatory scrutiny and a significant decline in its use. Today, this compound is considered an obsolete herbicide in many parts of the world, serving as an important case study for the lifecycle of a pesticide, from widespread use to restriction, driven by evolving scientific knowledge and environmental stewardship.

References

Monuron's Mechanism as a Photosystem II Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mode of action of Monuron, a phenylurea herbicide that targets Photosystem II (PSII) in plants. This compound effectively inhibits photosynthesis by disrupting the photosynthetic electron transport chain, leading to rapid cellular damage and plant death. This document details the molecular basis of this compound's interaction with its target protein, outlines key experimental protocols for its study, presents comparative quantitative data on PSII inhibition, and illustrates the critical signaling pathways involved in its phytotoxic effects.

Introduction

This compound, chemically known as 3-(p-chlorophenyl)-1,1-dimethylurea, is a potent herbicide that has been utilized for non-selective weed control.[1] Its efficacy stems from its ability to inhibit photosynthesis at the level of Photosystem II, a critical protein complex in the thylakoid membranes of chloroplasts responsible for light-dependent reactions.[2] Understanding the precise mode of action of this compound is crucial for the development of new herbicides, managing herbicide resistance, and assessing its environmental impact. This guide serves as a technical resource for researchers and professionals engaged in these areas.

Molecular Mode of Action

The primary molecular target of this compound is the D1 protein, a core subunit of the Photosystem II reaction center.[3] this compound acts as a competitive inhibitor, binding to the QB binding niche on the D1 protein.[4][5] This binding site is normally occupied by plastoquinone (PQ), a mobile electron carrier.

By occupying the QB site, this compound physically blocks the binding of plastoquinone. This obstruction halts the flow of electrons from the primary quinone acceptor, QA, to QB. The interruption of this crucial step in the photosynthetic electron transport chain has two major immediate consequences:

-

Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the reduction of the plastoquinone pool, which is essential for the generation of a proton gradient across the thylakoid membrane that drives ATP synthesis. Consequently, the production of NADPH, the final electron acceptor of the linear electron transport chain, is also halted. The lack of these energy and reducing equivalents shuts down the Calvin cycle and carbon fixation.

-

Formation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to an over-reduced state of QA. This high-energy state promotes the formation of highly reactive triplet chlorophyll and singlet oxygen. Furthermore, the over-reduced photosynthetic electron transport chain can donate electrons to molecular oxygen, generating superoxide radicals. These initial ROS molecules can then propagate into other damaging species like hydrogen peroxide and hydroxyl radicals.

The accumulation of ROS leads to rapid oxidative stress, causing lipid peroxidation, membrane damage, protein degradation, and eventually, cell death.

The QB Binding Site and Key Amino Acid Interactions

The QB binding pocket on the D1 protein is a well-characterized hydrophobic environment. While a crystal structure of this compound bound to PSII is not available, extensive research on other urea-based herbicides like Diuron and isoproturon, combined with mutagenesis studies, has identified key amino acid residues crucial for herbicide binding. These residues are highly conserved across plant species and include:

-

His215: Forms a hydrogen bond with the carbonyl oxygen of urea-type herbicides.

-

Phe255: Involved in π-π stacking interactions with the aromatic ring of the herbicide.

-

Ser264: Plays a critical role in the binding of both plastoquinone and herbicides. Mutations at this site are a common cause of herbicide resistance.

-

Leu271: Contributes to the hydrophobic interactions within the binding pocket.

The interaction of this compound within this binding niche is therefore a combination of hydrogen bonding and hydrophobic interactions, leading to a stable and inhibitory complex.

Quantitative Analysis of Photosystem II Inhibition

| Herbicide | Chemical Class | Target Organism/System | Measured Parameter | IC50 (M) | Reference |

| Diuron | Phenylurea | Pea ( Pisum sativum ) thylakoids | DPIP Photoreduction | 7.0 x 10-8 | |

| Diuron | Phenylurea | Pea ( Pisum sativum ) thylakoids | Chlorophyll Fluorescence (1-Vj) | 8.0 x 10-8 | |

| Diuron | Phenylurea | Aphanocapsa 6308 membranes | DCPIP Photoreduction | 6.8 x 10-9 | |

| Metobromuron | Phenylurea | Pea ( Pisum sativum ) thylakoids | DPIP Photoreduction | 1.1 x 10-6 | |

| Linuron | Phenylurea | Aquatic macrophytes | PSII electron flow | ~3.8 x 10-8 (9 µg/L) |

Note: The IC50 is an estimate of the herbicide's binding affinity for the QB site, with a lower value indicating higher affinity.

Experimental Protocols

Isolation of Thylakoid Membranes

The study of PSII inhibitors often requires the isolation of functional thylakoid membranes from plant tissue. The following is a generalized protocol adapted from established methods.

Materials:

-

Fresh plant leaves (e.g., spinach, pea)

-

Grinding Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl2, 5 mM ascorbate, 0.1% BSA)

-

Wash Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl2)

-

Resuspension Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM sorbitol, 10 mM MgCl2)

-

Blender or mortar and pestle

-

Cheesecloth or Miracloth

-

Refrigerated centrifuge

Procedure:

-

Harvest fresh, healthy leaves and keep them on ice.

-

Perform all subsequent steps at 4°C.

-

Homogenize the leaves in ice-cold Grinding Buffer.

-

Filter the homogenate through several layers of cheesecloth or Miracloth into a chilled beaker.

-

Centrifuge the filtrate at low speed (e.g., 1,000 x g) for 5 minutes to pellet chloroplasts.

-

Gently resuspend the chloroplast pellet in Wash Buffer.

-

Centrifuge again at low speed.

-

To lyse the chloroplasts and release the thylakoids, resuspend the pellet in a hypotonic Resuspension Buffer.

-

Centrifuge at a higher speed (e.g., 4,000 x g) for 10 minutes to pellet the thylakoid membranes.

-

Wash the thylakoid pellet with Resuspension Buffer and centrifuge again.

-

Resuspend the final thylakoid pellet in a minimal volume of Resuspension Buffer.

-

Determine the chlorophyll concentration spectrophotometrically. The thylakoids are now ready for inhibition assays.

Chlorophyll a Fluorescence Measurement of PSII Inhibition

Chlorophyll fluorescence is a rapid and non-invasive technique to assess the efficiency of PSII photochemistry and the impact of inhibitors.

Materials:

-

Intact leaves or isolated thylakoids

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

Herbicide solutions of varying concentrations

Procedure:

-

Dark Adaptation: Dark-adapt the plant leaves or thylakoid samples for at least 20-30 minutes. This ensures that all PSII reaction centers are in the "open" state (QA is oxidized).

-

Measurement of F0: Apply a weak measuring light to determine the minimal fluorescence (F0), which represents the fluorescence emission when the PSII reaction centers are open.

-

Measurement of Fm: Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers (QA is fully reduced). The maximal fluorescence (Fm) is recorded during this pulse.

-

Calculation of Fv/Fm: Calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - F0) / Fm. In healthy, unstressed plants, this value is typically around 0.83.

-

Herbicide Treatment: Treat the leaves or thylakoids with different concentrations of this compound.

-

Post-Treatment Measurement: After a defined incubation period, repeat the dark adaptation and the F0 and Fm measurements.

-

Data Analysis: Inhibition of PSII by this compound will cause a decrease in Fv/Fm. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizing the Impact of this compound

The following diagrams illustrate the key processes involved in this compound's mode of action.

Conclusion

This compound's mode of action as a Photosystem II inhibitor is a well-established example of targeted herbicide design. By competitively inhibiting the binding of plastoquinone to the D1 protein, this compound effectively short-circuits the photosynthetic electron transport chain, leading to a cascade of events culminating in oxidative stress and cell death. The information presented in this guide, including the molecular interactions, quantitative data for comparable compounds, experimental methodologies, and pathway illustrations, provides a comprehensive technical overview for researchers and professionals in the fields of agrochemistry, plant science, and drug development. Further research, including the acquisition of a co-crystal structure of this compound with PSII and more detailed studies of the ensuing ROS signaling cascade, will continue to refine our understanding of this important class of herbicides.

References

- 1. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C9H11ClN2O | CID 8800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Monuron as a non-selective systemic herbicide

An In-depth Technical Guide to Monuron as a Non-Selective Systemic Herbicide

Introduction

This compound (3-(4-chlorophenyl)-1,1-dimethylurea) is a substituted urea herbicide first introduced in 1952.[1] It functions as a potent, non-selective, systemic herbicide primarily used for the total control of a wide range of annual and perennial grasses and broadleaved weeds.[1][2] Its application is predominantly in non-cropland areas such as industrial sites, rights-of-way, and drainage ditch banks, where long-term vegetation control is desired.[1][3] At lower application rates, it has also been used selectively as a pre-emergence herbicide in crops like cotton, sugarcane, and citrus. This compound is absorbed by the plant roots, translocated upwards through the xylem, and accumulates in the leaves, where it exerts its phytotoxic effects by inhibiting photosynthesis. This document provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, toxicological profile, environmental fate, and relevant experimental protocols for research and analysis.

Chemical and Physical Properties

This compound is a white, crystalline, odorless solid. It is stable under normal conditions but is subject to hydrolysis at elevated temperatures or under acidic/alkaline conditions. Its key chemical and physical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | 3-(4-chlorophenyl)-1,1-dimethylurea | |

| CAS Number | 150-68-5 | |

| Molecular Formula | C₉H₁₁ClN₂O | |

| Molecular Weight | 198.65 g/mol | |

| Appearance | White crystalline solid, slight odor | |

| Melting Point | 174–175 °C | |

| Water Solubility | 230 mg/L (at 25 °C) | |

| Vapor Pressure | 5 × 10⁻⁷ mm Hg (0.7 × 10⁻⁷ kPa) (at 25 °C) | |

| Octanol-Water Partition Coefficient (LogP) | 1.94 (at 20 °C) |

Mechanism of Action

The primary mode of action for this compound is the inhibition of photosynthesis. Like other phenylurea herbicides, it specifically targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

This compound disrupts the electron flow from PSII by competing with plastoquinone (PQ) for its binding site on the D1 protein of the PSII complex. This blockage prevents the re-oxidation of the primary quinone electron acceptor (Qₐ), thereby halting the linear electron transport from water to NADP+. The inhibition of electron transport stops the production of ATP and NADPH, which are essential for carbon dioxide fixation, leading to a rapid cessation of plant growth and eventual death.

Caption: Mechanism of this compound action on Photosystem II.

Toxicology

This compound exhibits moderate acute toxicity in mammals via ingestion. The US EPA has not registered this compound for use, limiting current exposure risks for applicators. It is classified as a Group 3 carcinogen by the IARC, meaning it is "not classifiable as to its carcinogenicity to humans."

| Organism/Route | Metric | Value (mg/kg bw) | References |

| Rat (Oral) | LD₅₀ | 1480 - 3700 | |

| Rabbit (Dermal) | LD₅₀ | > 2500 | |

| Dog (Diet) | NOEL | 25 |

Pharmacokinetics and Metabolism

In both plants and animals, this compound undergoes metabolic transformation, primarily through oxidative reactions. In animals, this compound is absorbed and distributed throughout the body, with peak blood concentrations in rats occurring approximately 2 hours after oral administration. The primary metabolic pathways are:

-

Oxidative N-demethylation: Stepwise removal of the two methyl groups from the terminal nitrogen atom.

-

Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

-

Hydrolysis: Fission of the urea bond to produce chloroaniline derivatives.

The resulting metabolites are more polar and are excreted, primarily in the urine. In plants, similar demethylation and hydrolysis reactions occur, leading to the gradual detoxification of the compound in tolerant species.

Caption: Primary metabolic pathways of this compound in animals.

Environmental Fate and Ecotoxicity

The environmental persistence of this compound is a significant factor in its use as a soil sterilant. Its fate is influenced by soil type, moisture, temperature, and microbial activity.

| Parameter | Observation | References |

| Soil Persistence | Half-life ranges from <30 to 166 days. Can persist for over 1.7 years at high application rates (20–60 kg/ha ). | |

| Water Persistence | Degrades in water when exposed to light; in one study, no residue was detected after 8 weeks. | |

| Soil Mobility | Moderate mobility. Moves readily in sandy loam soils and can penetrate to 40 cm at high doses with high moisture. | |

| Primary Degradation | Biodegradation by soil microorganisms is the primary pathway. Photolysis also contributes to degradation in soil and water. |

Ecotoxicity: this compound is considered moderately toxic to aquatic organisms. Granular formulations are generally less harmful to fish than wettable powders. It can reduce populations of fish-food organisms at herbicidal concentrations.

Experimental Protocols

Protocol 1: Determination of Herbicidal Efficacy (Greenhouse Assay)

This protocol outlines a method for assessing the pre-emergence herbicidal efficacy of this compound on target weed species.

Methodology:

-

Planting: Fill 10 cm pots with a standard greenhouse soil mix. Sow seeds of a target species (e.g., Avena fatua - wild oat) at a depth of 1-2 cm (20 seeds per pot).

-